molecular formula C17H25BFNO3 B13725654 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide

Cat. No.: B13725654
M. Wt: 321.2 g/mol
InChI Key: ROQGEAYLSJDJOF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom, a boronic ester group, and an isopropylacetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide typically involves a multi-step process. One common method involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoro-4-bromophenylboronic acid with pinacol in the presence of a palladium catalyst to form the boronic ester.

    Amidation Reaction: The boronic ester is then reacted with N-isopropylacetamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and hydrolysis reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products Formed

    Substitution Products: Depending on the substituent introduced.

    Coupling Products: Biaryl compounds formed from Suzuki-Miyaura coupling.

    Boronic Acids: Formed from hydrolysis of the boronic ester.

Scientific Research Applications

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its boronic ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-isopropylacetamide is unique due to its combination of a fluorine atom, boronic ester group, and isopropylacetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H25BFNO3

Molecular Weight

321.2 g/mol

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C17H25BFNO3/c1-11(2)20-15(21)10-12-7-8-13(14(19)9-12)18-22-16(3,4)17(5,6)23-18/h7-9,11H,10H2,1-6H3,(H,20,21)

InChI Key

ROQGEAYLSJDJOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)NC(C)C)F

Origin of Product

United States

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